Sonogashira Coupling Route via 5-Bromo-2-nitrophenol
5-Ethynyl-2-nitrophenol is synthesized via Sonogashira coupling of 5-bromo-2-nitrophenol with ethynyltrimethylsilane, followed by TMS deprotection . This synthetic route leverages the commercial availability and established reactivity of the bromo precursor. In contrast, direct ethynylation of 2-nitrophenol without halogenation is not feasible due to insufficient electrophilicity at the 5-position, while alternative precursors such as 5-iodo-2-nitrophenol incur higher cost and exhibit greater light sensitivity [1]. The bromo precursor (5-bromo-2-nitrophenol, CAS 27684-84-0, MW 218.00) is commercially available at ≥98% purity with a melting point of 42-46°C, providing a reliable and cost-effective entry point for ethynyl installation .
| Evidence Dimension | Synthetic precursor accessibility and reaction feasibility |
|---|---|
| Target Compound Data | 5-Ethynyl-2-nitrophenol accessible from 5-bromo-2-nitrophenol via Sonogashira coupling |
| Comparator Or Baseline | 5-Bromo-2-nitrophenol (CAS 27684-84-0, MW 218.00, purity ≥98%, mp 42-46°C); direct ethynylation of 2-nitrophenol (no halogen) not viable |
| Quantified Difference | 5-Bromo-2-nitrophenol provides viable coupling partner with bromine at position 5 (atomic mass 79.90); unsubstituted 2-nitrophenol lacks halogen leaving group, making Sonogashira coupling impossible |
| Conditions | Sonogashira coupling conditions: Pd(PPh3)2Cl2 catalyst, CuI co-catalyst, triethylamine base, anhydrous THF, argon atmosphere |
Why This Matters
The ability to utilize 5-bromo-2-nitrophenol as a precursor establishes a defined, scalable synthetic pathway that is not available for unhalogenated nitrophenols, directly impacting procurement planning and synthetic feasibility assessment.
- [1] Chinchilla R, Najera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. View Source
